![molecular formula C8H15NO4 B3047026 Ethyl 6-nitrohexanoate CAS No. 13395-05-6](/img/structure/B3047026.png)
Ethyl 6-nitrohexanoate
Overview
Description
Ethyl 6-nitrohexanoate is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Ethyl 6-nitrohexanoate involves a series of reactions. A solution of ethyl-6-nitrohexanoate in anhydrous DCM at -78 °C was added DIBAL-H. After 1 hour at -78 °C, TLC analysis showed consumption of starting material .Molecular Structure Analysis
The molecular structure of Ethyl 6-nitrohexanoate is crucial for understanding its properties and reactivity .Chemical Reactions Analysis
Ethyl 6-nitrohexanoate undergoes various chemical reactions. For instance, it can be involved in the Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-nitrohexanoate are essential for its handling and storage .Scientific Research Applications
Synthesis and Cytotoxic Evaluation
A study by Albrecht et al. (2010) explored the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams using ethyl 6-nitrohexanoate derivatives. These compounds showed significant cytotoxicity against various leukemia cell lines, suggesting potential applications in cancer research and treatment (Albrecht et al., 2010).
Environmental Analysis
Galeano-Díaz et al. (2000) utilized liquid chromatography with electrochemical detection to determine various nitropesticides, including derivatives of ethyl 6-nitrohexanoate, in river water samples. This research is significant for environmental monitoring and analysis (Galeano-Díaz et al., 2000).
Antimitotic Agents
Research by Temple et al. (1991) highlighted the use of ethyl 6-nitrohexanoate derivatives in the development of antimitotic agents. These agents showed potential in inhibiting mitosis in leukemia cells, indicating possible applications in cancer therapy (Temple et al., 1991).
Synthesis of Fragrance Compounds
McCullagh and Hirakis (2017) described the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound with applications in the commercial fragrance industry. This synthesis utilized ethyl 6-nitrohexanoate derivatives and showcased its role in the production of consumer goods (McCullagh & Hirakis, 2017).
Pharmacological Activity Research
Isaev et al. (2014) conducted research on methyl esters of 6-nitro-N-phenylanthranilic acids, derived from ethyl 6-nitrohexanoate, to evaluate their pharmacological activities. They found these substances to possess anti-inflammatory, analgesic, diuretic, bacteriostatic, and other activities, contributing to the search for new medicinal compounds (Isaev et al., 2014).
Corrosion Inhibition in Industrial Applications
A study by Dohare et al. (2017) on pyranpyrazole derivatives, including ethyl 6-nitrohexanoate-based compounds, demonstrated their efficacy as corrosion inhibitors for mild steel in industrial processes. This research has practical implications in industrial maintenance and preservation (Dohare et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-nitrohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINNAPUUICJLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547480 | |
Record name | Ethyl 6-nitrohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13395-05-6 | |
Record name | Ethyl 6-nitrohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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